molecular formula C12H18FN B13252200 [(2-Fluorophenyl)methyl](2-methylbutan-2-YL)amine

[(2-Fluorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13252200
M. Wt: 195.28 g/mol
InChI Key: BFFPGINOZGYHPD-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a fluorophenyl group and a methylbutylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Fluorophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

(2-Fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Bromophenyl)methylamine: Similar structure but with a bromine atom instead of fluorine.

    (2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (2-Methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of (2-Fluorophenyl)methylamine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H18FN/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8,14H,4,9H2,1-3H3

InChI Key

BFFPGINOZGYHPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CC=C1F

Origin of Product

United States

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